molecular formula C12H21NO3 B3263308 Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate CAS No. 371975-46-1

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate

Cat. No. B3263308
Key on ui cas rn: 371975-46-1
M. Wt: 227.3 g/mol
InChI Key: ZAPXTHCEAQVIDX-UHFFFAOYSA-N
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Patent
US09206200B2

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in 20 mL of dichloromethane at 0° C. under an atmosphere of nitrogen was added vinylmagnesium bromide (0.7 M dichloromethane solution, 9.32 mL, 6.52 mmol) dropwise. After 1 hr, the mixture was treated with water and extracted 3× with ethyl acetate. The combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-60% ethyl acetate in hexanes, to provide tert-butyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate that gave a proton NMR spectra consistent with theory.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.32 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH:15]([Mg]Br)=[CH2:16].O>ClCCl>[CH:15]([C:2]1([OH:1])[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1)=[CH2:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
9.32 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3× with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-60% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)C1(CCN(CC1)C(=O)OC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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